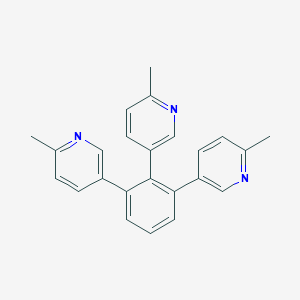
3,3',3''-(Benzene-1,2,3-triyl)tris(6-methylpyridine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,3’'-(Benzene-1,2,3-triyl)tris(6-methylpyridine): is a complex organic compound that features a benzene ring substituted with three 6-methylpyridine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,3’'-(Benzene-1,2,3-triyl)tris(6-methylpyridine) typically involves the reaction of benzene-1,2,3-triyl trihalide with 6-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups of the pyridine rings.
Reduction: Reduction reactions can occur at the pyridine rings, converting them into piperidine derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its unique structural properties that may enhance fluorescence.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of 3,3’,3’'-(Benzene-1,2,3-triyl)tris(6-methylpyridine) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. These complexes can facilitate various chemical reactions by lowering the activation energy and increasing the reaction rate.
類似化合物との比較
1,3,5-Tris(6-methylpyridin-2-yl)benzene: Similar structure but with different substitution pattern on the benzene ring.
2,4,6-Tris(6-methylpyridin-3-yl)benzene: Another isomer with different substitution positions.
1,3,5-Tris(4-methylpyridin-2-yl)benzene: Similar compound with methyl groups at different positions on the pyridine rings.
Uniqueness: 3,3’,3’'-(Benzene-1,2,3-triyl)tris(6-methylpyridine) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
特性
CAS番号 |
61347-38-4 |
|---|---|
分子式 |
C24H21N3 |
分子量 |
351.4 g/mol |
IUPAC名 |
5-[2,3-bis(6-methylpyridin-3-yl)phenyl]-2-methylpyridine |
InChI |
InChI=1S/C24H21N3/c1-16-7-10-19(13-25-16)22-5-4-6-23(20-11-8-17(2)26-14-20)24(22)21-12-9-18(3)27-15-21/h4-15H,1-3H3 |
InChIキー |
NXBWIYCTKCGPBF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2=C(C(=CC=C2)C3=CN=C(C=C3)C)C4=CN=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
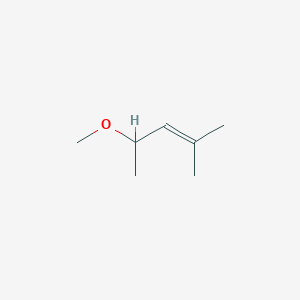
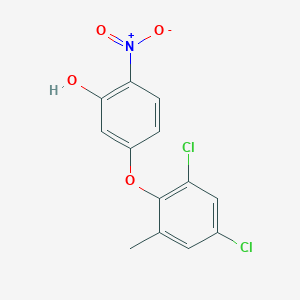

![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)

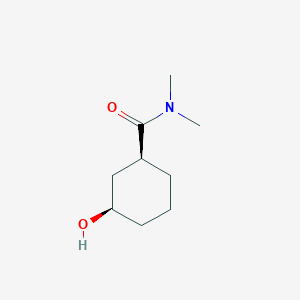

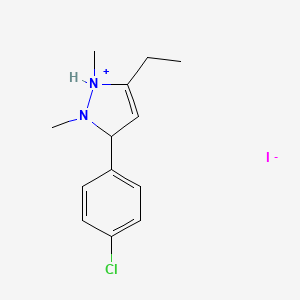
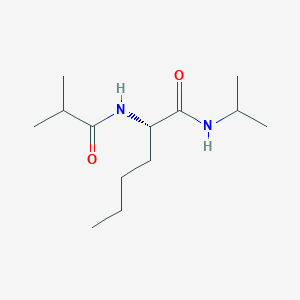
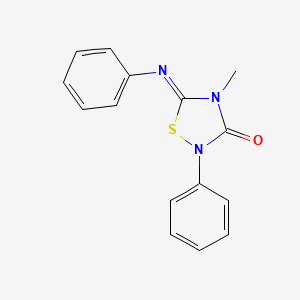
![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)
